((m-Tolyloxy)methyl)oxirane
Overview
Description
Synthesis Analysis
Oxirane compounds can be synthesized through several methods, including nucleophilic substitution reactions and ring-opening polymerization. For instance, a study by Li Zhan-xiong (2012) describes the preparation of a poly(oxirane) derivative through the nucleophilic substitution reaction of epichlorohydrin with a perfluoro-alcohol and subsequent ring-opening polymerization using boron trifluoride etherate as the initiator (Li Zhan-xiong, 2012). This method highlights the versatility of oxirane compounds in polymer synthesis.
Molecular Structure Analysis
Oxirane, or epoxy, rings are three-membered cyclic ethers characterized by their strained ring structure, which contributes to their reactivity. Studies on oxirane derivatives, such as those by Peng Tao et al. (2009), provide insights into the molecular dynamics and electronic structure of these compounds, particularly in the context of their interaction with enzymes or catalysts (Peng Tao et al., 2009).
Chemical Reactions and Properties
Oxirane compounds undergo various chemical reactions, primarily due to the reactivity of the epoxy ring. Ring-opening reactions are common, with nucleophiles attacking the less hindered carbon atom of the oxirane ring. The study by Sergi Rodríguez-Escrich et al. (2005) demonstrates the use of oxirane derivatives in enantioselective synthesis, showcasing their utility in producing chiral compounds (Sergi Rodríguez-Escrich et al., 2005).
Physical Properties Analysis
The physical properties of oxirane compounds, such as boiling points, melting points, and solubilities, are influenced by their molecular structure. For example, the incorporation of fluorinated groups can significantly alter these properties, as seen in the synthesis and study of poly(oxirane) derivatives by Li Zhan-xiong (2012), indicating the potential for customization of physical properties through chemical modification (Li Zhan-xiong, 2012).
Chemical Properties Analysis
The chemical properties of oxirane compounds, including their reactivity, stability, and interactions with various reagents, are crucial for their application in synthesis and polymerization. The work by Heng-Jhe Wang and J. Bozzelli (2016) on the kinetic analysis of oxiranyl radical dissociation provides detailed insights into the reactivity and stability of oxirane radicals under different conditions (Heng-Jhe Wang & J. Bozzelli, 2016).
Scientific Research Applications
-
Synthesis and Characterization of Epoxide-Based Mannich Polyols
- Application : This research involves the synthesis of Mannich polyols for rigid foams using epoxide-based compounds .
- Method : The process involves a three-step synthesis. The first step is the synthesis of N-(2-hydroxyethyl)-1,3-oxazolidine (the Mannich precursor) by condensation of paraformaldehyde and diethanolamine. The second step involves the synthesis of the Mannich base phenolic ring of cardanol by reaction with N-(2-hydroxyethyl)-1,3-oxazolidine. The third step is alkoxylation .
- Results : The synthesized polyols were characterized by FTIR and 1H NMR spectroscopy and thin-layer chromatography .
-
Effect of Composition on the Structure of Lithium- and Manganese-Rich Transition Metal Oxides
- Application : This research investigates the impact of the chemical composition of lithium- and manganese-rich transition metal oxides used as cathode materials in lithium-ion batteries .
- Method : The study uses complementary electron microscopy techniques over a wide range of length scales to reveal the effect of lithium-to-transition metal-ratio on the surface and bulk structure of these materials .
- Results : Decreasing the lithium-to-transition metal-ratio resulted in a significant change in terms of order and atomic-level local composition in the bulk of these cathode materials .
-
3D Printing of Genetically Modified Plant Cells
- Application : This research involves 3D printing a bioink containing plant cells that were then genetically modified, producing programmable materials .
- Method : The specific methods of application or experimental procedures are not detailed in the available information .
- Results : The outcomes of this research are not specified in the available information .
-
Oxetane Formation through Epoxide Opening with Trimethyloxosulfonium Ylide
- Application : This research involves the formation of oxetane rings through the opening of epoxides with trimethyloxosulfonium ylide .
- Method : The process involves treating monosubstituted epoxides with dimethyloxosulfonium methylide, resulting in oxetanes in good yields . The 2-hydroxymethyloxetane motif was formed in 74% yield following acetal deprotection .
- Results : The vinyl derivatives successfully underwent bromination with Br2 or epoxidation with m-CPBA .
-
Applications in Lithium-Ion Batteries (LIBs)
- Application : This research involves the use of nanosized MO x along with graphene for applications in LIBs .
- Method : The specific methods of application or experimental procedures are not detailed in the available information .
- Results : The outcomes of this research are not specified in the available information .
-
Oxetane Formation through Epoxide Opening with Trimethyloxosulfonium Ylide
- Application : This research involves the formation of oxetane rings through the opening of epoxides with trimethyloxosulfonium ylide .
- Method : The process involves treating monosubstituted epoxides with dimethyloxosulfonium methylide, resulting in oxetanes in good yields . The 2-hydroxymethyloxetane motif was formed in 74% yield following acetal deprotection .
- Results : The vinyl derivatives successfully underwent bromination with Br2 or epoxidation with m-CPBA .
-
MXenes as Emerging Materials: Synthesis, Properties, and Applications
- Application : This research involves the synthesis, properties, and potential applications of MXenes .
- Method : The specific methods of application or experimental procedures are not detailed in the available information .
- Results : The outcomes of this research are not specified in the available information .
-
Prospective Applications of Transition Metal-Based Nanomaterials
- Application : This research involves the use of transition metal-based nanomaterials for energy storage and conversion .
- Method : The specific methods of application or experimental procedures are not detailed in the available information .
- Results : The outcomes of this research are not specified in the available information .
Future Directions
The future directions of ((m-Tolyloxy)methyl)oxirane
research are not explicitly mentioned in the sources. However, oxiranes and their derivatives have been studied for various applications, including in the synthesis of polymers3.
Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult original research articles and databases for the most accurate information.
properties
IUPAC Name |
2-[(3-methylphenoxy)methyl]oxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-8-3-2-4-9(5-8)11-6-10-7-12-10/h2-5,10H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYAFQPYCJBLWAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40862861 | |
Record name | 2-[(3-Methylphenoxy)methyl]oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40862861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [HSDB] | |
Record name | m-Cresyl glycidyl ether | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/8392 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
0.04 [mmHg] | |
Record name | m-Cresyl glycidyl ether | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/8392 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
((m-Tolyloxy)methyl)oxirane | |
CAS RN |
2186-25-6 | |
Record name | 2-[(3-Methylphenoxy)methyl]oxirane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2186-25-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ((m-Tolyloxy)methyl)oxirane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002186256 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2186-25-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86974 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-[(3-Methylphenoxy)methyl]oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40862861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [(m-tolyloxy)methyl]oxirane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.887 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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